4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
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Overview
Description
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the pyrimidinyl group: This step involves the reaction of the piperazine derivative with 2-chloro-6-methylpyrimidine under specific conditions, such as the presence of a base.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid
- 4-(tert-Butoxycarbonyl)-1-(6-methylpyrimidin-4-yl)piperazine-2-carboxylic acid
Uniqueness
The presence of both the chloro and methyl groups on the pyrimidine ring, along with the Boc-protected piperazine and carboxylic acid functionalities, makes this compound unique
Properties
IUPAC Name |
1-(2-chloro-6-methylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O4/c1-9-7-11(18-13(16)17-9)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSGJVYPXVYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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